3-Butoxy-1,2-benzisothiazole 3-Butoxy-1,2-benzisothiazole
Brand Name: Vulcanchem
CAS No.: 40991-40-0
VCID: VC3905244
InChI: InChI=1S/C11H13NOS/c1-2-3-8-13-11-9-6-4-5-7-10(9)14-12-11/h4-7H,2-3,8H2,1H3
SMILES: CCCCOC1=NSC2=CC=CC=C21
Molecular Formula: C11H13NOS
Molecular Weight: 207.29 g/mol

3-Butoxy-1,2-benzisothiazole

CAS No.: 40991-40-0

Cat. No.: VC3905244

Molecular Formula: C11H13NOS

Molecular Weight: 207.29 g/mol

* For research use only. Not for human or veterinary use.

3-Butoxy-1,2-benzisothiazole - 40991-40-0

Specification

CAS No. 40991-40-0
Molecular Formula C11H13NOS
Molecular Weight 207.29 g/mol
IUPAC Name 3-butoxy-1,2-benzothiazole
Standard InChI InChI=1S/C11H13NOS/c1-2-3-8-13-11-9-6-4-5-7-10(9)14-12-11/h4-7H,2-3,8H2,1H3
Standard InChI Key AZHMYAOAMGOQQJ-UHFFFAOYSA-N
SMILES CCCCOC1=NSC2=CC=CC=C21
Canonical SMILES CCCCOC1=NSC2=CC=CC=C21

Introduction

Chemical Identity and Structural Features

Table 1: Estimated Physicochemical Properties of 3-Butoxy-1,2-Benzisothiazole

PropertyValue/Description
Molecular FormulaC₁₁H₁₃NOS (theoretical)
Molecular Weight223.29 g/mol
LogP (Partition Coefficient)~2.99 (extrapolated from )
Topological Polar Surface Area58.06 Ų

The LogP value, indicative of moderate lipophilicity, aligns with trends observed in alkyl- and alkoxy-substituted benzisothiazoles .

Synthesis and Industrial Production

Halogenation-Cyclization Strategies

Patent literature reveals that 1,2-benzisothiazol-3-ones serve as precursors for halogenated derivatives via reactions with thionyl halides (e.g., SOCl₂) in polar solvents . For 3-butoxy derivatives, a plausible route involves:

  • Sulfuration: Introducing a thiol group at the 2-position of a benzamide precursor.

  • Alkoxylation: Substituting the thiol group with butoxy via nucleophilic displacement.

  • Cyclization: Using halogenating agents like sulfuryl chloride (SO₂Cl₂) to form the isothiazole ring .

Example Reaction Pathway:

2-(Butylthio)benzamide+SO2Cl23-Butoxy-1,2-benzisothiazole+byproducts\text{2-(Butylthio)benzamide} + \text{SO}_2\text{Cl}_2 \rightarrow \text{3-Butoxy-1,2-benzisothiazole} + \text{byproducts}

This method, adapted from EP 0657438 B1, achieves yields >95% for analogous compounds .

Challenges in Scalability

Industrial production faces hurdles such as:

  • Byproduct Management: Phosphorus halides generated during cyclization require careful separation .

  • Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide) optimize reaction efficiency but complicate waste treatment .

Physicochemical and Spectroscopic Properties

Spectroscopic Signatures

  • ¹H NMR: Expected signals include aromatic protons (δ 7.2–8.1 ppm), butoxy methylene (δ 3.5–4.0 ppm), and alkyl chain protons (δ 0.8–1.7 ppm).

  • Mass Spectrometry: A molecular ion peak at m/z 223.29 and fragments corresponding to [C₇H₅NS]⁺ (m/z 135.01) .

Applications and Biological Activity

Pharmacokinetic Considerations

Studies on benzisothiazolinone (BIT) reveal:

  • Rapid Absorption: Oral bioavailability is limited by first-pass metabolism (<20%) .

  • Dermal Penetration: Continuous skin absorption increases systemic exposure (bioavailability 2.13× oral) .
    These findings suggest 3-butoxy derivatives may require formulation adjustments to optimize delivery.

Future Research Directions

  • Synthetic Optimization: Develop solvent-free cyclization methods to improve sustainability.

  • Toxicokinetic Studies: Assess bioaccumulation and organ-specific toxicity in mammalian models.

  • Application Trials: Evaluate efficacy in polymer preservation and agrochemical formulations.

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